molecular formula C13H13NO4S2 B11515231 (2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-acetic acid methyl ester

(2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-acetic acid methyl ester

Cat. No.: B11515231
M. Wt: 311.4 g/mol
InChI Key: VXNYDOWOXFFSOQ-UHFFFAOYSA-N
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Description

METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyano group, a methoxy group, and a sulfanyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of methyl cyanoacetate with a suitable aryl halide under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A simpler analog used in similar synthetic applications.

    2-Cyano-5-(methoxyethylthio)benzoic acid: Shares structural similarities but differs in functional groups.

    Methyl 2-(2-cyano-5-thiophenyl)acetate: Another analog with a different substitution pattern.

Uniqueness

METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 2-[4-cyano-3-(2-methoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate

InChI

InChI=1S/C13H13NO4S2/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-5H,7-8H2,1-2H3

InChI Key

VXNYDOWOXFFSOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC(=C(C=C1)C#N)SCC(=O)OC

Origin of Product

United States

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